molecular formula C12H20N2O B13274887 4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol

4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol

Cat. No.: B13274887
M. Wt: 208.30 g/mol
InChI Key: WFUSCVWWWQGQEY-UHFFFAOYSA-N
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Description

4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol typically involves the reaction of 3-pyridyl ethylamine with a pentanol derivative under controlled conditions. One common method includes the use of a reductive amination process where the aldehyde or ketone form of the pentanol derivative reacts with 3-pyridyl ethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-one.

    Reduction: Formation of 4-{[1-(Piperidin-3-yl)ethyl]amino}pentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amino and hydroxyl groups can form hydrogen bonds, stabilizing the compound within the active site of the target molecule. This can lead to modulation of the target’s activity, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol
  • 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol
  • 4-{[1-(Piperidin-3-yl)ethyl]amino}pentan-1-ol

Uniqueness

4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable compound for developing selective inhibitors or activators in medicinal chemistry.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-(1-pyridin-3-ylethylamino)pentan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10(5-4-8-15)14-11(2)12-6-3-7-13-9-12/h3,6-7,9-11,14-15H,4-5,8H2,1-2H3

InChI Key

WFUSCVWWWQGQEY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC(C)C1=CN=CC=C1

Origin of Product

United States

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